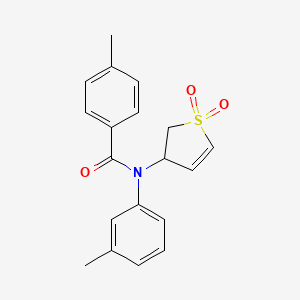

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

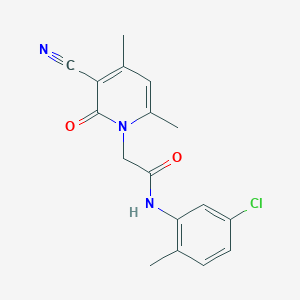

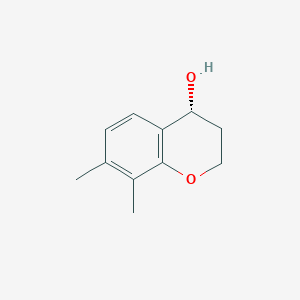

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide, commonly known as DMTT, is a chemical compound that belongs to the class of N-phenylbenzamides. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an important therapeutic target for the treatment of type 2 diabetes, obesity, and cancer.

Applications De Recherche Scientifique

Methylglyoxal in Biological Contexts

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde found in food and living organisms, formed through various enzymatic and nonenzymatic reactions. It plays a role in the formation of advanced glycation end-products (AGEs), which are linked to complications in diabetes and some neurodegenerative diseases. MG's presence in foodstuffs and its accumulation due to fasting or metabolic disorders underline its significance in health and disease, with potential implications for anticancer activity. The detection and quantification of MG involve sophisticated HPLC or GC methods, highlighting the importance of chemical analysis in understanding biological phenomena (Nemet, Varga-Defterdarović, & Turk, 2006).

Advanced Material Synthesis

Homopolymers containing amino acid moieties have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating controlled molecular weight and low polydispersity. This technique exemplifies the application of complex organic molecules in creating polymers with specific properties, relevant for materials science and engineering (Mori, Sutoh, & Endo, 2005).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been synthesized and explored for their gelation behavior, revealing the impact of methyl functionality and S⋯O interaction on gelation. Such studies contribute to the understanding of supramolecular assemblies and their potential applications in designing novel materials (Yadav & Ballabh, 2020).

Electrospray Mass Spectrometry

Research into N-linked carbohydrates derivatized at the reducing terminus using electrospray and collision-induced dissociation (CID) fragmentation spectra provides insights into analytical techniques for characterizing complex organic molecules. The study of derivatives prepared from N-linked glycans underscores the role of mass spectrometry in understanding molecular structures and interactions (Harvey, 2000).

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14-6-8-16(9-7-14)19(21)20(17-5-3-4-15(2)12-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZWAGOCPUVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)